molecular formula C21H22N4O3 B5624556 3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine

3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine

Cat. No. B5624556
M. Wt: 378.4 g/mol
InChI Key: VLSFNHSVXFCWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine typically involves multistep organic reactions, including condensation and cyclization processes. For example, a similar compound was synthesized by reacting 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde, followed by spectral data analysis for structural determination (Kotan & Yüksek, 2016).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized using a combination of IR, NMR (1H and 13C), and sometimes X-ray crystallography. Theoretical optimization using computational methods like B3LYP/6-31G(d,p) also plays a critical role in understanding the electronic and structural aspects of these molecules (Kotan & Yüksek, 2016).

Chemical Reactions and Properties

Chemical reactions involving morpholine and triazole derivatives are diverse and can lead to a variety of products depending on the reactants and conditions employed. The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure. For instance, reactions with phosphorus pentasulfide or isocyanates can lead to the formation of thiones or carbamides, respectively (Collins et al., 2000).

Physical Properties Analysis

The physical properties of morpholine and triazole derivatives, including solubility, melting point, and boiling point, are determined by their molecular structure. The presence of heteroatoms and functional groups significantly affects these properties, impacting their behavior in different environments and their potential applications in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, nucleophilicity/electrophilicity, and the ability to form hydrogen bonds, are key to understanding the reactivity and interaction of these compounds with other molecules. These properties are crucial for predicting the outcomes of chemical reactions and for designing new compounds with desired activities or functions.

Future Directions

The future directions for this compound could involve further exploration of its potential antibacterial properties, as well as its potential applications in other areas of medicine or chemistry .

properties

IUPAC Name

3-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-4-15(5-3-1)21-23-20(12-16-14-26-9-8-22-16)25(24-21)17-6-7-18-19(13-17)28-11-10-27-18/h1-7,13,16,22H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSFNHSVXFCWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=NC(=NN2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine

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